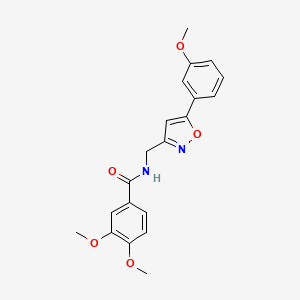

3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and an isoxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps. One common method includes the formation of the isoxazole ring through a cyclization reaction. For instance, a highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, and then treatment with molecular iodine and hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Aplicaciones Científicas De Investigación

3,4-Dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Researchers are exploring its potential as a therapeutic agent.

Industry: It could be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways and molecular targets are still under investigation and require further research to be fully understood .

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dimethoxyphenethylamine: This compound is an analogue of dopamine and has similar structural features.

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide: This compound shares the dimethoxyphenyl group and has been synthesized using similar methods.

Uniqueness

What sets 3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide apart is the presence of the isoxazole ring, which imparts unique chemical and biological properties

Actividad Biológica

The compound 3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Basic Information

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 953252-77-2 |

| Molecular Formula | C20H20N2O5 |

| Molecular Weight | 368.4 g/mol |

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. A study published in PMC evaluated the cytotoxicity of related compounds and found that they possess potent activity against neuroblastoma and glioblastoma cells. The lethal concentration (LC50) values were significantly lower than those of established chemotherapeutic agents, suggesting enhanced efficacy in targeting resistant cancer cells .

Case Study: Cytotoxicity Evaluation

In a specific study, the compound was tested on several human cancer cell lines, including U87 and SK cells. The results demonstrated that:

- U87 Cell Line : LC50 = 200 ± 60 nM

- SK Cell Line : LC50 = 18.9 nM

These values indicate that the compound is highly effective, with lower concentrations required to achieve significant cell death compared to other compounds tested .

The proposed mechanism by which this compound exerts its anticancer effects involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical as it addresses the challenge of drug resistance commonly observed in chemotherapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of compounds like This compound . The presence of specific functional groups significantly influences biological activity:

- Methoxy Groups : Enhance lipophilicity and cellular uptake.

- Isoxazole Ring : Contributes to the compound's interaction with target proteins involved in cancer progression.

- Benzamide Moiety : Provides structural stability and potential for further modifications to improve activity.

Comparative Analysis with Other Compounds

To illustrate the effectiveness of This compound , a comparative analysis with other known anticancer agents is presented below:

| Compound Name | LC50 (nM) | Cancer Type |

|---|---|---|

| 3,4-dimethoxy-N-(...) | 200 | Glioblastoma |

| Compound A (Doxorubicin) | >3000 | Various |

| Compound B (Paclitaxel) | >1000 | Breast Cancer |

This table highlights the superior potency of This compound compared to traditional chemotherapeutics .

Propiedades

IUPAC Name |

3,4-dimethoxy-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-24-16-6-4-5-13(9-16)18-11-15(22-27-18)12-21-20(23)14-7-8-17(25-2)19(10-14)26-3/h4-11H,12H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWKYYOJZOGKCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.